2-(4-Styryl-phenyl)-ethylamine hydrochloride

Description

BenchChem offers high-quality 2-(4-Styryl-phenyl)-ethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Styryl-phenyl)-ethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(2-phenylethenyl)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N.ClH/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14;/h1-11H,12-13,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENRMKASVRBGLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695919 |

Source

|

| Record name | 2-[4-(2-Phenylethenyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124499-27-0 |

Source

|

| Record name | 2-[4-(2-Phenylethenyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Evolving Landscape of Styryl-Based Phenethylamines: A Technical Guide to Biological Activity and Therapeutic Potential

Executive Summary

The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous endogenous neurotransmitters and synthetic drugs. The incorporation of a styryl moiety into this framework gives rise to a class of compounds with a rich and diverse pharmacological profile. This technical guide provides an in-depth exploration of the biological activities of styryl-based phenethylamine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, key biological targets, structure-activity relationships (SAR), and detailed experimental protocols to empower the scientific community in harnessing the therapeutic potential of these versatile molecules. This document moves beyond a simple review, aiming to provide a practical and scientifically rigorous guide for the design and evaluation of novel styryl-based phenethylamine derivatives.

Introduction: The Strategic Integration of the Styryl Group

The phenethylamine core, a phenyl ring connected to an amino group by a two-carbon linker, is a privileged structure in neuropharmacology.[1] Its derivatives interact with a wide array of biological targets, primarily modulating monoamine neurotransmitter systems.[1] The introduction of a styryl group (a vinylbenzene moiety) significantly impacts the molecule's physicochemical properties, such as lipophilicity and oral absorption, thereby influencing its biological activity.[2][3] This modification extends the conjugation of the molecule, which can enhance interactions with biological targets and introduce unique photochemical properties.[4] This guide will explore the multifaceted biological activities that emerge from this chemical marriage, ranging from enzyme inhibition to receptor modulation.

Synthetic Pathways to Novel Derivatives

The synthesis of styryl-based phenethylamine derivatives can be approached through various established organic chemistry reactions. A common and effective method is the Buchwald-Hartwig amination, which allows for the coupling of a substituted amine with a styryl halide.[4]

Visualizing the Synthesis: A Representative Scheme

Below is a generalized workflow for the synthesis of styryl-based phenethylamine derivatives.

Caption: A generalized workflow for the synthesis of styryl-based phenethylamine derivatives via Buchwald-Hartwig amination.

Key Biological Activities and Mechanisms of Action

Styryl-based phenethylamine derivatives have demonstrated a remarkable diversity of biological activities, targeting a range of enzymes and receptors crucial in various physiological and pathological processes.

Enzyme Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease.[4] Certain styryl-thiophene benzylamine derivatives have shown promising inhibitory potential against these enzymes. For instance, compound cis-8 exhibited an IC50 value of 132.6 μM against AChE, while its photocyclization product, compound 15, showed an IC50 of approximately 32.3 μM for BChE.[4][5] The inhibitory mechanism often involves interactions with key amino acid residues in the active site of the enzyme, such as π-π stacking with tryptophan and histidine residues.[4]

α-Glucosidase and α-amylase are critical enzymes in carbohydrate digestion. Their inhibition can help manage postprandial hyperglycemia in diabetic patients.[6] Styryl-based 2-aminochalcone derivatives have been investigated for their ability to inhibit these enzymes.[6] The extended conjugation provided by the styryl group, coupled with the hydrogen bonding potential of the 2-aminochalcone moiety, is believed to enhance the inhibitory effect.[6]

β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The discovery of novel β-lactamase inhibitors is a critical area of research. Substituted phenethylamine-based β-lactam derivatives have demonstrated the ability to inhibit this enzyme, suggesting their potential in overcoming antibiotic resistance.[7][8]

Receptor Modulation

The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft and is a key target for drugs of abuse and therapeutics for conditions like ADHD.[9][10] Numerous β-phenethylamine derivatives have been studied for their DAT inhibitory activity.[9][10][11] Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring and the nature of the amine group significantly influence the inhibitory potency.[9][10] For example, compounds with a thiophenyl group at the aromatic position often show enhanced DAT inhibition compared to those with a phenyl group.[9][10]

Phenethylamines are well-known ligands for serotonin 5-HT2 receptors, with some derivatives acting as agonists.[12][13] These receptors are implicated in a wide range of physiological and psychological processes. N-benzyl substitution on phenethylamine agonists can significantly increase binding affinity and functional activity at 5-HT2A and 5-HT2C receptors. The conformational constraints imposed by cyclization of the phenethylamine backbone have also been explored to develop subtype-selective ligands.[12]

Anticancer and Antimicrobial Activities

Beyond enzyme and receptor modulation, styryl-based phenethylamine derivatives have shown promise as anticancer and antimicrobial agents. Some β-lactam derivatives of phenethylamine have exhibited antibacterial activity against nosocomial pathogens and anticancer activity against colorectal cancer cell lines.[7][8] The styryl moiety can enhance the lipophilicity of these compounds, potentially facilitating their entry into cancer cells or bacteria.[2] Furthermore, some phenethylamine derivatives have been investigated as potential microtubule targeting agents, a well-established strategy in cancer chemotherapy.[8][14]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The biological activity of styryl-based phenethylamine derivatives is intricately linked to their chemical structure. Understanding the SAR is crucial for the rational design of more potent and selective compounds.

| Structural Modification | Impact on Biological Activity | Example Target | Reference |

| Substitution on the Styryl Phenyl Ring | Can significantly alter potency and selectivity. Electron-donating or withdrawing groups can modulate electronic properties and steric interactions. | 5-HT2A/2C Receptors | [15] |

| Nature of the Amine Group | Primary, secondary, or tertiary amines, as well as the nature of N-substituents, influence binding affinity and functional activity. N-benzylation often increases potency. | Dopamine Transporter, 5-HT2A/2C Receptors | [9][10][15] |

| Linker between Phenyl and Amine Groups | The length and flexibility of the ethylamine linker are critical. Conformational constraints can enhance selectivity. | 5-HT2 Receptors | [12] |

| Isomerism of the Styryl Double Bond | cis and trans isomers can exhibit different biological activities and photochemical properties. | Cholinesterases | [4][5] |

| Heterocyclic Replacements | Replacing the phenyl ring with a heterocycle like thiophene can introduce new interactions and alter the pharmacological profile. | Cholinesterases | [4] |

Experimental Protocols: A Practical Guide to Biological Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol for Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE and BChE inhibitors.[4]

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

-

Test compound (styryl-based phenethylamine derivative)

-

Positive control (e.g., Galantamine)

Procedure:

-

Prepare Reagents:

-

Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

-

Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water (e.g., 10 mM).

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the test compound solution at various concentrations to the sample wells.

-

Add 20 µL of the solvent to the control wells.

-

Add 20 µL of DTNB solution to all wells.

-

-

Enzyme Addition and Incubation:

-

Add 20 µL of the enzyme solution (AChE or BChE) to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the substrate solution to all wells.

-

Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

-

Protocol for Dopamine Transporter (DAT) Binding Assay

This radioligand binding assay is used to determine the affinity of a compound for the dopamine transporter.[2]

Materials:

-

Cell membranes prepared from cells expressing DAT (e.g., HEK293-hDAT)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Radioligand (e.g., [³H]WIN 35,428)

-

Non-specific binding control (e.g., GBR 12909)

-

Test compound

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Assay Setup (in a 96-well plate):

-

Add 50 µL of binding buffer to the total binding wells.

-

Add 50 µL of the non-specific binding control (e.g., 10 µM GBR 12909) to the non-specific binding wells.

-

Add 50 µL of the test compound at various concentrations to the sample wells.

-

-

Radioligand and Membrane Addition:

-

Add 50 µL of the radioligand (e.g., [³H]WIN 35,428 at a final concentration of ~1-2 nM) to all wells.

-

Add 100 µL of the cell membrane suspension (approximately 20-50 µg of protein) to all wells.

-

-

Incubation:

-

Incubate the plate at 4°C for 2-3 hours with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

-

Scintillation Counting:

-

Allow the filters to dry.

-

Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the test compound to determine the Ki value.

-

Protocol for In Vitro Microtubule Polymerization Assay

This assay measures the effect of a compound on the assembly of tubulin into microtubules.[14][16]

Materials:

-

Purified tubulin

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

-

GTP solution

-

Glycerol

-

Test compound

-

Positive controls (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition)

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Tubulin Solution:

-

Resuspend purified tubulin in ice-cold polymerization buffer to the desired concentration (e.g., 3 mg/mL).

-

-

Assay Setup (in a 96-well plate):

-

Add the test compound or positive control at various concentrations to the wells.

-

Add the tubulin solution to each well.

-

-

Initiate Polymerization:

-

Add GTP to a final concentration of 1 mM to all wells.

-

Immediately place the plate in a pre-warmed (37°C) spectrophotometer or plate reader.

-

-

Measurement:

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm against time to generate polymerization curves.

-

Analyze the curves to determine the effect of the compound on the rate and extent of microtubule polymerization.

-

Future Directions and Therapeutic Potential

The diverse biological activities of styryl-based phenethylamine derivatives highlight their significant therapeutic potential. Future research should focus on:

-

Optimizing Selectivity: Fine-tuning the structure to enhance selectivity for specific biological targets to minimize off-target effects.

-

In Vivo Studies: Progressing promising lead compounds to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Exploring Novel Targets: Expanding the scope of biological screening to identify new therapeutic applications for this versatile class of compounds.

-

Photodynamic Therapy: Investigating the potential of these compounds in photodynamic therapy, leveraging the photochemical properties of the styryl moiety.[4]

Conclusion

Styryl-based phenethylamine derivatives represent a fascinating and promising class of bioactive molecules. Their chemical tractability and diverse pharmacological profiles make them attractive candidates for drug discovery efforts targeting a wide range of diseases, from neurodegenerative disorders and diabetes to cancer and infectious diseases. This technical guide provides a solid foundation for researchers to delve into this exciting field, offering both the theoretical framework and the practical methodologies necessary to advance our understanding and application of these remarkable compounds.

References

-

Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines - MDPI. (URL: [Link])

-

Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - MDPI. (URL: [Link])

-

The comparative biological activity profile of styryl vs. H bearing compounds - ResearchGate. (URL: [Link])

-

Scheme 6. Synthesis of Functionalized Phenethylamine Derivatives Containing 1,3-Butadienyl Substituents … - ResearchGate. (URL: [Link])

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. (URL: [Link])

-

Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors - PubMed. (URL: [Link])

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PubMed Central. (URL: [Link])

-

Substituted phenethylamine-based β-lactam derivatives: Antimicrobial, anticancer, and β-lactamase inhibitory properties - PubMed. (URL: [Link])

-

Substituted phenethylamine - Wikipedia. (URL: [Link])

-

(a) Select synthetic approaches for introducing styryl functionality in... - ResearchGate. (URL: [Link])

-

Styryl Group, a Friend or Foe in Medicinal Chemistry - PubMed. (URL: [Link])

-

Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines - PMC - PubMed Central. (URL: [Link])

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry - Semantic Scholar. (URL: [Link])

-

Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole - Chemical Methodologies. (URL: [Link])

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics - KoreaScience. (URL: [Link])

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - Sungkyunkwan University. (URL: [Link])

-

2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. (URL: [Link])

-

Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC - PubMed Central. (URL: [Link])

-

Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines - Selvita. (URL: [Link])

-

A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - ResearchGate. (URL: [Link])

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship - PubMed. (URL: [Link])

-

(PDF) Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - ResearchGate. (URL: [Link])

-

A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity - ResearchGate. (URL: [Link])

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - Bentham Science Publisher. (URL: [Link])

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC - NIH. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. In vitro α-glucosidase inhibitory assay [protocols.io]

- 8. Substituted phenethylamine-based β-lactam derivatives: Antimicrobial, anticancer, and β-lactamase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 14. Study on the anti-cancer activity of α-phenethylamine ferrocenecarboxylic acid co-crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 16. eurekaselect.com [eurekaselect.com]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-(4-styryl-phenyl)-ethylamine hydrochloride

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide delves into the scientific investigation of 2-(4-styryl-phenyl)-ethylamine hydrochloride, a compound of interest due to its structural resemblance to known psychoactive and neuromodulatory agents. While direct pharmacological data on this specific molecule is nascent, its core phenethylamine scaffold, augmented by a styryl moiety, provides a strong foundation for hypothesizing and experimentally determining its mechanism of action. This document serves as a comprehensive roadmap for elucidating the biological targets and cellular effects of this compound, grounded in established principles of pharmacology and drug discovery.

Part 1: Foundational Insights and Mechanistic Hypotheses

The structure of 2-(4-styryl-phenyl)-ethylamine hydrochloride is a compelling starting point for our investigation. The phenethylamine backbone is a well-established pharmacophore that interacts with a variety of biogenic amine targets. The presence of the styryl group introduces a significant structural modification, increasing lipophilicity and potentially conferring selectivity for specific receptor subtypes or transporters.

Based on these structural attributes, we can formulate several primary hypotheses regarding the mechanism of action of 2-(4-styryl-phenyl)-ethylamine hydrochloride:

-

Hypothesis 1: Monoamine Transporter Inhibition. The phenethylamine core is a hallmark of compounds that inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The styryl substitution may modulate the potency and selectivity of this inhibition.

-

Hypothesis 2: Receptor Agonism/Antagonism. The overall structure bears resemblance to ligands of various G-protein coupled receptors (GPCRs), particularly dopamine, adrenergic, and serotonin receptor families.

-

Hypothesis 3: Enzyme Inhibition. Certain styryl-containing compounds have demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1]

-

Hypothesis 4: Antioxidant Activity. The presence of the styryl group, a stilbene analogue, suggests potential for free radical scavenging and antioxidant effects.[1]

This guide will systematically outline the experimental workflows required to test these hypotheses, providing a clear path to understanding the compound's pharmacological profile.

Part 2: Experimental Elucidation of the Mechanism of Action

A multi-faceted experimental approach is essential to comprehensively define the mechanism of action. The following sections detail the key assays and methodologies, progressing from initial screening to more in-depth cellular and functional characterization.

Primary Target Screening: Radioligand Binding Assays

The initial step is to determine the binding affinity of 2-(4-styryl-phenyl)-ethylamine hydrochloride for a panel of relevant biological targets. Radioligand binding assays are a robust and high-throughput method for this purpose.

Experimental Protocol: Radioligand Binding Assay

-

Target Preparation: Prepare cell membrane homogenates expressing the target of interest (e.g., DAT, SERT, NET, dopamine D1-D5 receptors, serotonin 5-HT1A, 5-HT2A receptors, adrenergic α1, α2, β1, β2 receptors).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target (e.g., [³H]-WIN 35,428 for DAT, [³H]-citalopram for SERT, [³H]-nisoxetine for NET), and varying concentrations of 2-(4-styryl-phenyl)-ethylamine hydrochloride.

-

Incubation: Incubate the mixture at a specific temperature and for a duration sufficient to reach binding equilibrium.

-

Separation: Rapidly filter the assay mixture through a glass fiber filter to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Data Presentation: Target Binding Affinity Profile

| Target | Radioligand | Ki (nM) of 2-(4-styryl-phenyl)-ethylamine hydrochloride |

| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | |

| Serotonin Transporter (SERT) | [³H]-Citalopram | |

| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | |

| Dopamine D₂ Receptor | [³H]-Spiperone | |

| Serotonin 5-HT₂ₐ Receptor | [³H]-Ketanserin | |

| Adrenergic α₁ Receptor | [³H]-Prazosin |

Causality Behind Experimental Choices: This initial broad screening provides a rapid and cost-effective way to identify the primary molecular targets with the highest affinity for the compound. The selection of targets is based on the structural similarity of the test compound to known monoaminergic modulators.

Functional Characterization: In Vitro Functional Assays

Once high-affinity targets are identified, the next critical step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or allosteric modulator?

Experimental Workflow: Functional Assays

Caption: Workflow for functional characterization of target interaction.

Experimental Protocol: Neurotransmitter Uptake Assay

-

Cell Culture: Use cell lines stably expressing the monoamine transporter of interest (e.g., HEK293-DAT).

-

Assay Initiation: Plate the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of 2-(4-styryl-phenyl)-ethylamine hydrochloride.

-

Substrate Addition: Add a fluorescent or radiolabeled substrate for the transporter (e.g., [³H]-dopamine for DAT).

-

Incubation: Incubate for a short period to allow for substrate uptake.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the amount of accumulated substrate using a scintillation counter or fluorescence plate reader.

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.

Experimental Protocol: Receptor Signaling Assay (cAMP Measurement)

-

Cell Culture: Use cell lines expressing the GPCR of interest (e.g., CHO-D₂).

-

Assay Setup: Plate the cells and pre-treat with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Compound Addition: Add varying concentrations of 2-(4-styryl-phenyl)-ethylamine hydrochloride. For antagonist testing, co-incubate with a known agonist.

-

Stimulation: Add forskolin to stimulate adenylyl cyclase and induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Trustworthiness of Protocols: These protocols are standard in the field of pharmacology and include appropriate controls (e.g., vehicle controls, positive controls with known inhibitors/agonists) to ensure the validity of the results.

Elucidating Signaling Pathways

Understanding which intracellular signaling pathways are modulated by 2-(4-styryl-phenyl)-ethylamine hydrochloride is crucial for predicting its cellular and physiological effects.

Signaling Pathway Diagram: Hypothetical Dopamine D₂ Receptor Antagonism

Caption: Hypothetical signaling pathway for D₂ receptor antagonism.

To validate such a pathway, techniques like Western blotting can be employed to measure the phosphorylation status of key downstream signaling proteins (e.g., ERK, CREB) in response to compound treatment.

Part 3: Secondary and Off-Target Profiling

A thorough investigation of a compound's mechanism of action must also consider potential secondary and off-target effects.

Cholinesterase Inhibition Assays

Given that some styryl-containing molecules exhibit anticholinesterase activity, it is prudent to assess the inhibitory potential of 2-(4-styryl-phenyl)-ethylamine hydrochloride against AChE and BChE.[1]

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

-

Reagent Preparation: Prepare solutions of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Assay Setup: In a 96-well plate, combine the enzyme solution (AChE or BChE), DTNB, and varying concentrations of the test compound.

-

Reaction Initiation: Add the substrate to start the enzymatic reaction.

-

Kinetic Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Antioxidant Capacity Assays

The potential for antioxidant activity can be evaluated using standard in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in methanol.

-

Assay Setup: In a 96-well plate, add the DPPH solution to varying concentrations of 2-(4-styryl-phenyl)-ethylamine hydrochloride.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of 2-(4-styryl-phenyl)-ethylamine hydrochloride. By systematically progressing from broad target screening to detailed functional and signaling pathway analysis, researchers can build a robust pharmacological profile of this novel compound. The insights gained from these studies will be invaluable for guiding future drug development efforts, including lead optimization, preclinical safety assessment, and the design of in vivo efficacy studies. The multifaceted nature of the phenethylamine scaffold suggests that 2-(4-styryl-phenyl)-ethylamine hydrochloride may possess a complex pharmacology, and the methodologies outlined herein are designed to unravel this complexity with precision and confidence.

References

-

Claudi, F., Giorgioni, G., Di Stefano, A., Abbracchio, M. P., Paoletti, A. M., & Balduini, W. (1992). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Il Farmaco, 47(6), 775-791. [Link]

-

Chemsrc. (2025). 2-(4-STYRYL-PHENYL)-ETHYLAMINE HYDROCHLORIDE. [Link]

-

Yardley, J. P., Muth, E. A., & Husbands, G. E. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2890-2896. [Link]

-

Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(16), 4938. [Link]

-

J&K Scientific. (2018). 2-[4-(4-Fluorophenyl)Phenyl]Ethylamine Hydrochloride | 1189922-22-2. [Link]

-

Ng, Z. S., Tiong, K. H., & Sim, K. S. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(17), 3959. [Link]

Sources

In Vitro Evaluation of 2-(4-styryl-phenyl)-ethylamine hydrochloride: A Technical Guide for Preclinical Assessment

Foreword: Charting the Unexplored Potential of a Novel Chemical Entity

The journey of a novel chemical entity from laboratory bench to potential therapeutic application is one of rigorous scientific inquiry. This guide provides a comprehensive framework for the in-depth in vitro evaluation of 2-(4-styryl-phenyl)-ethylamine hydrochloride, a compound of nascent interest. As a Senior Application Scientist, the following protocols and experimental designs are presented not as a rigid template, but as a logical and scientifically-grounded roadmap. Our approach is rooted in the principles of causality, ensuring that each experimental choice builds upon the last, creating a self-validating and robust data package for this novel molecule. This document is intended for researchers, scientists, and drug development professionals dedicated to the meticulous and insightful characterization of new chemical entities.

Foundational Characterization: Knowing the Molecule

Before delving into complex biological assays, a thorough understanding of the physicochemical properties of 2-(4-styryl-phenyl)-ethylamine hydrochloride is paramount. This foundational data ensures the quality and reproducibility of all subsequent in vitro studies.

Physicochemical Properties

A summary of the known properties of 2-(4-styryl-phenyl)-ethylamine hydrochloride is presented below.

| Property | Value | Source |

| CAS Number | 124499-27-0 | [1][2] |

| Molecular Formula | C16H17N | [2] |

| Molecular Weight | 223.31 g/mol | [2] |

| Structure | A phenyl ring with a styryl group at the para position, and an ethylamine hydrochloride group. | Inferred from name |

Further characterization of purity by High-Performance Liquid Chromatography (HPLC) and identity confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are mandatory prerequisites to any biological evaluation.

Tier 1 Evaluation: Cytotoxicity and Anti-Proliferative Screening

The initial biological assessment of a novel compound involves evaluating its general effect on cell viability and proliferation.[3] This provides a broad understanding of its potency and therapeutic window. Cytotoxicity assays are fundamental in early drug discovery to identify compounds that can induce cell death.[4]

Rationale for a Panel-Based Approach

A single cell line is insufficient to predict the broad biological activity of a compound. Therefore, a panel of well-characterized human cancer cell lines representing diverse tissue origins will be utilized. This approach allows for the identification of potential tissue-specific sensitivities and provides a preliminary indication of the compound's spectrum of activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[5]

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6]

-

Compound Treatment: Treat cells with a serial dilution of 2-(4-styryl-phenyl)-ethylamine hydrochloride (e.g., from 0.01 µM to 100 µM) for 72 hours.[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis of the dose-response curves.[6]

Anticipated Data Representation

The results of the cytotoxicity screening will be summarized in a clear and concise table.

| Cell Line | Tissue of Origin | IC50 (µM) of 2-(4-styryl-phenyl)-ethylamine hydrochloride |

| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |

| HCT116 | Colorectal Carcinoma | Hypothetical Value |

| A549 | Lung Carcinoma | Hypothetical Value |

| K562 | Chronic Myelogenous Leukemia | Hypothetical Value |

| PC-3 | Prostate Cancer | Hypothetical Value |

Tier 2 Evaluation: Target Deconvolution

Assuming the Tier 1 screening reveals significant and selective cytotoxicity, the next critical step is to identify the molecular target(s) of 2-(4-styryl-phenyl)-ethylamine hydrochloride. Target identification is a crucial stage in the discovery and development of new drugs.[7] There are two main approaches for this: affinity-based pull-down and label-free methods.[7][8]

Experimental Workflow: Affinity-Based Target Identification

The following workflow outlines a strategy for identifying the protein targets of our compound of interest.

Protocol: On-Bead Affinity Matrix Pull-Down

This method uses an affinity matrix to identify the target proteins of biologically active small molecules.[8]

-

Probe Synthesis: Synthesize an analog of 2-(4-styryl-phenyl)-ethylamine hydrochloride containing a linker arm (e.g., polyethylene glycol) suitable for attachment to a solid support.

-

Immobilization: Covalently attach the linker-modified compound to NHS-activated agarose beads.

-

Cell Lysis: Prepare a whole-cell lysate from a sensitive cell line identified in the Tier 1 screening.

-

Incubation: Incubate the immobilized compound with the cell lysate to allow for protein binding.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads using a denaturing buffer.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Tier 3 Evaluation: Mechanism of Action and Pathway Analysis

Once a putative target is identified, the subsequent experiments are designed to validate this target and elucidate the downstream signaling pathways affected by the compound. Gaining insight into the mechanism of action of a drug candidate can help investigators make informed decisions about its progression.[9]

Target Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to confirm target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

-

Cell Treatment: Treat intact cells with either vehicle or 2-(4-styryl-phenyl)-ethylamine hydrochloride.

-

Heating: Heat the treated cells at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound confirms direct binding.

Signaling Pathway Analysis: Western Blotting

To understand the downstream consequences of target engagement, the expression and phosphorylation status of key proteins in the relevant signaling pathway will be examined by Western blotting.

Protocol:

-

Cell Treatment: Treat cells with 2-(4-styryl-phenyl)-ethylamine hydrochloride at its IC50 concentration for various time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the target protein and key downstream effectors (both total and phosphorylated forms).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

Illustrative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the identified target.

Conclusion and Future Directions

This technical guide outlines a systematic and multi-tiered approach for the comprehensive in vitro evaluation of 2-(4-styryl-phenyl)-ethylamine hydrochloride. The proposed experiments are designed to provide a robust understanding of the compound's cytotoxic profile, molecular target(s), and mechanism of action. The data generated from these studies will be crucial for making informed decisions regarding the further development of this novel chemical entity as a potential therapeutic agent. Positive outcomes from this in vitro characterization would warrant progression to more complex cellular models, such as 3D spheroids, and ultimately, to in vivo efficacy and safety studies.

References

- Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Analysis, 13(5), 443-456.

-

Target Identification and Validation (Small Molecules) - University College London. (n.d.). Retrieved January 16, 2026, from [Link]

-

(PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.). Retrieved January 16, 2026, from [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Retrieved January 16, 2026, from [Link]

- Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(9), 745-757.

-

How Proof of Mechanism Studies Can Advance Clinical Drug Development. (n.d.). Retrieved January 16, 2026, from [Link]

-

Target Identification and Validation in Drug Discovery | Chemspace. (2025, December 8). Retrieved January 16, 2026, from [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

-

2-(4-STYRYL-PHENYL)-ETHYLAMINE HYDROCHLORIDE | Chemsrc. (2025, September 9). Retrieved January 16, 2026, from [Link]

-

Mechanism of Action Studies - Biognosys. (n.d.). Retrieved January 16, 2026, from [Link]

-

Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC - PubMed Central. (2020, August 21). Retrieved January 16, 2026, from [Link]

-

Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry - PubMed. (2013, June 24). Retrieved January 16, 2026, from [Link]

-

How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Retrieved January 16, 2026, from [Link]

-

Identifying mechanism-of-action targets for drugs and probes - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

-

(PDF) Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. CAS#:124499-27-0 | 2-(4-STYRYL-PHENYL)-ETHYLAMINE HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 2. 2-(4-STYRYL-PHENYL)-ETHYLAMINE HYDROCHLORIDE | 124499-27-0 [m.chemicalbook.com]

- 3. kosheeka.com [kosheeka.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biopharmaservices.com [biopharmaservices.com]

Preliminary Cytotoxicity Screening of 2-(4-Styryl-Phenyl)-Ethylamine Hydrochloride: An In-Depth Technical Guide

Authored by: [Your Name/Title], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, 2-(4-styryl-phenyl)-ethylamine hydrochloride. The document is structured to guide researchers, scientists, and drug development professionals through the critical phases of experimental design, methodology, data analysis, and interpretation. Emphasizing scientific integrity, this guide details the rationale behind protocol choices, including cell line selection and the application of colorimetric and lactate dehydrogenase-based assays. Furthermore, it explores potential mechanisms of action, such as the induction of apoptosis via caspase activation, and provides a structured approach to data presentation and interpretation, including the determination of the half-maximal inhibitory concentration (IC50).

Introduction to 2-(4-Styryl-Phenyl)-Ethylamine Hydrochloride and the Imperative for Cytotoxicity Screening

2-(4-styryl-phenyl)-ethylamine hydrochloride is a synthetic compound characterized by a styryl-phenyl backbone linked to an ethylamine hydrochloride group.[1][2] While its specific biological activities are not extensively documented in publicly available literature, the styryl moiety is a common feature in various biologically active molecules, including some with demonstrated anti-cancer and anti-inflammatory properties.[3][4][5] The initial evaluation of any novel chemical entity intended for therapeutic development critically involves an assessment of its cytotoxic potential.[6][7] In vitro cytotoxicity assays serve as a fundamental and cost-effective primary screen to determine the concentration-dependent toxicity of a compound, providing essential data to guide further preclinical development.[6][7][8]

This guide will outline a robust, multi-assay approach to characterize the cytotoxic profile of 2-(4-styryl-phenyl)-ethylamine hydrochloride.

Foundational Principles of In Vitro Cytotoxicity Assessment

The core principle of in vitro cytotoxicity testing is to evaluate the adverse effects of a test compound on cultured cells.[6] This is typically achieved by measuring key indicators of cell health, such as metabolic activity, membrane integrity, and cell proliferation.[6][9] A well-designed preliminary screen should ideally incorporate assays that probe different aspects of cellular health to provide a more comprehensive toxicity profile.

Strategic Selection of Cell Lines

The choice of cell lines is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[10][11][12] For a preliminary screen of a novel compound with unknown therapeutic potential, a dual-pronged approach is recommended:

-

Cancer Cell Line: To assess potential anti-proliferative or cytotoxic effects against malignant cells. A common and well-characterized cell line such as MCF-7 (human breast adenocarcinoma) or HeLa (human cervical cancer) is suitable for initial screening.[8]

-

Non-Cancerous Cell Line: To evaluate the compound's selectivity and potential for off-target toxicity. A normal human fibroblast cell line, such as MRC-5 , or an immortalized human embryonic kidney cell line like HEK293 can be used.[8][10]

The selection should be guided by the intended therapeutic application of the compound.[10][13] All cell lines should be obtained from a reputable cell bank like the American Type Culture Collection (ATCC) to ensure authenticity and prevent issues with misidentification or contamination.[12]

Experimental Workflow for Cytotoxicity Screening

The following workflow provides a systematic approach to the preliminary cytotoxicity screening of 2-(4-styryl-phenyl)-ethylamine hydrochloride.

Caption: Converging pathways of caspase activation in apoptosis.

Should the preliminary screening indicate significant cytotoxicity, further investigation into the induction of apoptosis and caspase activation would be a logical next step.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the preliminary in vitro cytotoxicity screening of 2-(4-styryl-phenyl)-ethylamine hydrochloride. By employing a multi-assay approach with appropriate cell line selection, researchers can obtain reliable and reproducible data on the compound's cytotoxic potential and selectivity. The determination of IC50 values will enable a quantitative comparison of its potency. Positive findings from this initial screen would warrant further investigation into the underlying mechanisms of cell death, such as the induction of apoptosis, to further elucidate the compound's pharmacological profile and its potential as a therapeutic agent.

References

-

Al-Lamki, Z., & Salvesen, G. S. (2003). Caspase-activation pathways in apoptosis and immunity. Immunological Reviews, 193, 10-21. [Link]

-

NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

-

Salvesen, G. S., & Dixit, V. M. (1999). Biochemical Pathways of Caspase Activation During Apoptosis. Annual Review of Biochemistry, 68, 643-673. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

NCBI - NIH. (n.d.). Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine. [Link]

-

Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. [Link]

-

CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]

-

PMC - NIH. (n.d.). Highlight report: Cell type selection for toxicity testing. [Link]

-

protocols.io. (2024). LDH cytotoxicity assay. [Link]

-

NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

NIH. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. [Link]

-

PubMed. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. [Link]

-

InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]

-

MDPI. (n.d.). Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis. [Link]

-

ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

PMC - NIH. (n.d.). A Unique Anti-Cancer 3-Styrylchromone Suppresses Inflammatory Response via HMGB1-RAGE Signaling. [Link]

-

Taylor & Francis Online. (n.d.). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

-

NIH. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

-

ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]

-

PMC - NIH. (n.d.). Synthesis and characterisation of (Z)-styrylbenzene derivatives as potential selective anticancer agents. [Link]

-

ACS Publications. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. [Link]

-

faCellitate. (2023). How to choose the right cell line for your experiments. [Link]

-

Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

-

ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. [Link]

-

ResearchGate. (2021). How to comment after finding IC50 according to MTT results?. [Link]

-

Chemsrc. (2025). 2-(4-STYRYL-PHENYL)-ETHYLAMINE HYDROCHLORIDE. [Link]

-

PubMed. (n.d.). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. [Link]

-

PubChem. (n.d.). 2-(4-Butoxy-3-chloro-phenyl)-ethylamine hydrochloride | C12H19Cl2NO | CID 2757241. [Link]

-

Wikipedia. (n.d.). List of benzimidazole opioids. [Link]

Sources

- 1. 2-(4-STYRYL-PHENYL)-ETHYLAMINE HYDROCHLORIDE | 124499-27-0 [m.chemicalbook.com]

- 2. CAS#:124499-27-0 | 2-(4-STYRYL-PHENYL)-ETHYLAMINE HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 3. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Unique Anti-Cancer 3-Styrylchromone Suppresses Inflammatory Response via HMGB1-RAGE Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterisation of (Z)-styrylbenzene derivatives as potential selective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to choose the right cell line for your experiments – faCellitate [facellitate.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(4-styryl-phenyl)-ethylamine Hydrochloride

This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 2-(4-styryl-phenyl)-ethylamine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind spectral features, offering predictive insights based on the analysis of analogous structures and foundational spectroscopic principles. Every piece of analytical advice is grounded in established scientific literature to ensure trustworthiness and replicability.

Introduction and Molecular Structure

2-(4-styryl-phenyl)-ethylamine hydrochloride is a molecule of interest due to its structural motifs, which are common in pharmacologically active compounds. The styryl-phenyl group provides a rigid, aromatic core, while the ethylamine hydrochloride moiety introduces a flexible, polar, and charged functional group. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and stability, which are critical aspects of the drug development pipeline.

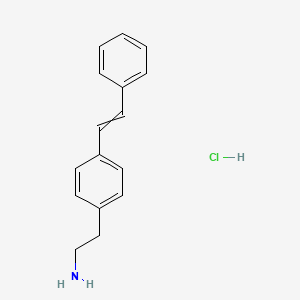

Below is the chemical structure of 2-(4-styryl-phenyl)-ethylamine hydrochloride, which forms the basis for all subsequent spectroscopic predictions and interpretations.

Caption: Molecular structure of 2-(4-styryl-phenyl)-ethylamine hydrochloride.

¹H NMR Spectroscopy Analysis (Predictive)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For 2-(4-styryl-phenyl)-ethylamine hydrochloride, the spectrum is predicted to be complex, with distinct regions for aromatic, vinylic, and aliphatic protons. The hydrochloride salt form will influence the chemical shift of the protons on and near the amine group.

Table 1: Predicted ¹H NMR Data for 2-(4-styryl-phenyl)-ethylamine hydrochloride

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl-H (unsubstituted ring) | 7.20 - 7.40 | multiplet | - | 5H |

| Styryl-H (vinylic) | 7.00 - 7.20 | doublet | ~16 | 2H |

| Phenyl-H (substituted ring) | 7.40 - 7.60 | multiplet | - | 4H |

| -CH₂- (benzylic) | ~2.90 | triplet | ~7 | 2H |

| -CH₂- (adjacent to N) | ~3.20 | triplet | ~7 | 2H |

| -NH₃⁺ | 7.50 - 8.50 | broad singlet | - | 3H |

Rationale for Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

-

Aromatic Protons (7.20 - 7.60 ppm): The protons on both the monosubstituted and disubstituted phenyl rings are expected to resonate in the aromatic region. The five protons of the terminal phenyl group will likely appear as a complex multiplet between 7.20 and 7.40 ppm. The four protons on the 1,4-disubstituted ring are expected to show a more defined splitting pattern, likely two doublets, in the range of 7.40-7.60 ppm, characteristic of para-substituted benzene rings.

-

Vinylic Protons (7.00 - 7.20 ppm): The two protons of the trans-styryl double bond are predicted to appear as two doublets in the vinylic region. The large coupling constant of approximately 16 Hz is characteristic of a trans configuration.[1][2]

-

Aliphatic Protons (2.90 - 3.20 ppm): The ethylamine side chain contains two methylene groups. The benzylic -CH₂- group is expected to resonate around 2.90 ppm and appear as a triplet due to coupling with the adjacent methylene group. The -CH₂- group next to the protonated amine will be deshielded and is predicted to appear further downfield, around 3.20 ppm, also as a triplet.

-

Amine Protons (-NH₃⁺, 7.50 - 8.50 ppm): In the hydrochloride salt, the amine group will be protonated to form an ammonium ion (-NH₃⁺). These protons are typically deshielded and often appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom. The exact chemical shift is highly dependent on the solvent and concentration.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring high-quality spectroscopic data for 2-(4-styryl-phenyl)-ethylamine hydrochloride.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is crucial, as the acidic protons of the ammonium group may exchange with deuterium in D₂O or CD₃OD, leading to the disappearance of the -NH₃⁺ signal. DMSO-d₆ is often a good choice for observing exchangeable protons.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For direct insertion, the sample is heated to induce vaporization.

-

The vaporized sample is then bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio and detected.

-

Conclusion

The comprehensive spectroscopic analysis of 2-(4-styryl-phenyl)-ethylamine hydrochloride, through the synergistic use of NMR, IR, and MS, allows for its unambiguous identification and structural elucidation. This guide provides a robust predictive framework for interpreting the expected spectral data, grounded in fundamental principles and data from analogous compounds. The detailed protocols offer a starting point for obtaining high-quality experimental data, which is an indispensable step in the rigorous characterization of molecules intended for further research and development.

References

-

Spectral, electrochemical and structural study of aryl derivatives of trans-stilbenes. New Journal of Chemistry. [Link]

-

[Synthesis and spectral properties of stilbene derivatives as two-photon absorption materials]. Guang Pu Xue Yu Guang Pu Fen Xi. [Link]

-

Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. [Link]

-

The chromatographic and spectral properties of stilbene derivatives. Journal of Chromatography A. [Link]

-

2-(4-STYRYL-PHENYL)-ETHYLAMINE HYDROCHLORIDE. Chemsrc. [Link]

-

Ethylamine hydrochloride. PubChem. [Link]

-

Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData. [Link]

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

2-(4-Aminophenyl)ethylamine. PubChem. [Link]

-

New Route Synthesis of Styryl Pyrones: High Yield Synthesis, Reactions and Spectral Properties of 2-Phenyl-6-Styryl-4-Pyrones. ResearchGate. [Link]

-

2-(4-Aminophenyl)ethylamine. NIST WebBook. [Link]

-

1H proton nmr spectrum of ethylamine. Doc Brown's Chemistry. [Link]

-

13C nmr spectrum of ethylamine. Doc Brown's Chemistry. [Link]

-

2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. PubMed. [Link]

-

Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E. [Link]

-

Ethylamine hydrochloride - Optional[13C NMR]. SpectraBase. [Link]

-

Ethylamine hydrochloride - Optional[1H NMR]. SpectraBase. [Link]

-

2-(4-Aminophenyl)ethylamine. NIST WebBook. [Link]

-

List of benzimidazole opioids. Wikipedia. [Link]

-

Styrylamine. PubChem. [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 2-(4-styryl-phenyl)-ethylamine hydrochloride

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This technical guide provides an in-depth analysis of 2-(4-styryl-phenyl)-ethylamine hydrochloride, a molecule possessing structural motifs—a styryl group and an ethylamine hydrochloride salt—that present unique challenges and considerations in drug development. This document is intended for researchers, medicinal chemists, and formulation scientists, offering a framework for characterizing the aqueous solubility, identifying key stability liabilities, and developing a robust analytical strategy to ensure product quality and efficacy. We will explore the causal relationships behind experimental design, from the selection of pH in solubility studies to the specific stress conditions in forced degradation, grounding our protocols in established regulatory and scientific principles.

Introduction: The Critical Role of Physicochemical Characterization

The therapeutic potential of an Active Pharmaceutical Ingredient (API) can only be realized if it can be effectively delivered to its target in the body. Two foundational pillars supporting this delivery are solubility and stability.[1][2] Solubility, particularly aqueous solubility, governs the dissolution rate and subsequent absorption of an API, directly influencing its bioavailability.[3][4] Stability, the ability of the API to resist chemical change over time, is paramount for ensuring safety, potency, and a viable shelf-life.[5][6]

2-(4-styryl-phenyl)-ethylamine hydrochloride incorporates a hydrophilic amine salt and a lipophilic styryl-phenyl backbone. This amphipathic nature suggests a complex solubility profile. Furthermore, the conjugated styryl double bond and the primary amine are known sites of chemical reactivity, signaling potential stability challenges such as oxidation and photodecomposition.[7][8]

This guide provides a systematic approach to:

-

Solubility Profiling: Determining the thermodynamic equilibrium solubility across a physiologically relevant pH range.

-

Stability Assessment: Employing forced degradation studies to deliberately stress the molecule, thereby identifying its intrinsic degradation pathways and degradation products.[5][6][9]

-

Analytical Method Development: Using the insights from degradation studies to develop and validate a stability-indicating analytical method, a regulatory prerequisite for all stability studies.[10]

Physicochemical Properties of 2-(4-styryl-phenyl)-ethylamine hydrochloride

A foundational understanding of the molecule's properties informs all subsequent experimental design.

| Property | Value / Observation | Rationale and Implication |

| IUPAC Name | 2-(4-styrylphenyl)ethan-1-amine hydrochloride | Defines the chemical structure. |

| CAS Number | 124499-27-0 | Unique chemical identifier for literature and database searches.[11][12] |

| Molecular Formula | C₁₆H₁₈ClN (as hydrochloride salt) | Used to calculate molecular weight and for elemental analysis. Note: Formula C₁₆H₁₇N is for the free base.[12] |

| Molecular Weight | 259.78 g/mol (as hydrochloride salt) | Critical for all concentration and molarity calculations. |

| Structure | A phenyl ring substituted with a styryl group at position 4 and an ethylamine hydrochloride group at position 1. | The styryl group introduces rigidity and potential for photoisomerization. The ethylamine group is a site for protonation, influencing solubility. |

| Predicted pKa | ~9.5 - 10.5 (for the primary amine) | The primary amine will be protonated and positively charged at physiological pH, suggesting pH-dependent solubility. |

| Appearance | Expected to be a crystalline solid. | Amine hydrochloride salts are typically white to off-white crystalline solids.[13][14][15] |

| Hygroscopicity | Predicted to be hygroscopic. | Amine salts readily absorb moisture from the air, which can impact stability and handling.[13][15] Storage in a desiccator is recommended. |

Solubility Profiling: Beyond a Single Number

Solubility is not a single value but a function of the solution's properties, primarily pH. For an ionizable compound like an amine hydrochloride, determining the pH-solubility profile is essential. The Biopharmaceutics Classification System (BCS) uses the lowest measured solubility over the pH range of 1.2–6.8 to classify a drug, highlighting the importance of this profile.[16]

Causality in Experimental Design: The Shake-Flask Method

The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility because it measures the concentration of a saturated solution at equilibrium, reflecting the true solubility limit.[1][16] Kinetic solubility methods, while faster, measure the point of precipitation from a stock solution (often DMSO) and can overestimate solubility, though they are useful for high-throughput screening in early discovery.[2][3] For definitive characterization, the thermodynamic approach is required.

The choice of pH values (1.2, 4.5, and 6.8) is mandated by regulatory guidelines (e.g., WHO, FDA) as they simulate the pH environments of the stomach and small intestine, respectively.[16]

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the thermodynamic solubility of 2-(4-styryl-phenyl)-ethylamine hydrochloride across a range of physiologically relevant pH values at a controlled temperature.

Materials and Reagents:

-

2-(4-styryl-phenyl)-ethylamine hydrochloride (API, solid form)

-

pH 1.2 Buffer (e.g., 0.1 N HCl or simulated gastric fluid without enzymes)[16]

-

pH 4.5 Acetate Buffer[16]

-

pH 6.8 Phosphate Buffer[16]

-

Purified Water (USP grade)

-

Validated HPLC/UPLC system with a suitable column (e.g., C18)

-

Shaking incubator (e.g., orbital shaker) capable of maintaining 25 °C or 37 °C[1][16]

-

Centrifuge

-

0.22 µm syringe filters (low-binding, e.g., PVDF)

Procedure:

-

Preparation: Add an excess amount of the API to vials containing each of the different aqueous media (pH 1.2, 4.5, 6.8, and purified water). The visible presence of undissolved solid is crucial to ensure saturation is achieved.[1]

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 37 ± 1 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be confirmed by sampling at intermediate time points (e.g., 24, 48, 72h) until the concentration plateaus.[16]

-

Phase Separation: After incubation, confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high results.

-

Analysis: Accurately dilute the filtered supernatant with an appropriate analytical solvent and analyze the concentration using a validated HPLC/UPLC method.

-

Replication: Perform the entire experiment in triplicate for each condition.[16]

Data Presentation and Interpretation

The results should be presented in a clear tabular format.

| Medium | pH | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation | Classification |

| 0.1 N HCl | 1.2 | 37 | 1500 | ± 75 | Highly Soluble |

| Acetate Buffer | 4.5 | 37 | 1250 | ± 60 | Highly Soluble |

| Phosphate Buffer | 6.8 | 37 | 800 | ± 45 | Soluble |

| Purified Water | ~7.0 | 37 | 750 | ± 40 | Soluble |

Note: Data are hypothetical for illustrative purposes.

The expected trend is higher solubility at lower pH, where the primary amine is fully protonated (R-NH₃⁺), and decreasing solubility as the pH increases towards and beyond the pKa, where the neutral, less soluble free base (R-NH₂) begins to dominate.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment: Probing for Molecular Liabilities

Forced degradation (or stress testing) is an essential exercise in pharmaceutical development.[5][6][17] By subjecting the API to conditions more severe than those used for accelerated stability testing, we can rapidly identify likely degradation products, establish degradation pathways, and, crucially, develop a stability-indicating analytical method .[6][10] A method is "stability-indicating" if it can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.

Rationale for Stress Conditions

The choice of stressors is designed to mimic the potential conditions an API might encounter during its lifecycle and to target specific chemical moieties. For 2-(4-styryl-phenyl)-ethylamine hydrochloride, the key areas of concern are the ethylamine group (susceptible to oxidation) and the styryl double bond (susceptible to oxidation and photo-induced reactions).[7][8]

-

Acid/Base Hydrolysis: Targets labile functional groups. While the core structure may be stable, this tests the overall robustness of the molecule in different pH environments.[9]

-

Oxidation: The primary amine and the allylic positions of the styryl group are potential sites for oxidation. Hydrogen peroxide (H₂O₂) is a common oxidizing agent used for this purpose.[1]

-

Photolysis: The conjugated π-system of the styryl group is a chromophore that can absorb UV/Vis light, making it susceptible to photodegradation, including cis-trans isomerization or cycloaddition reactions. ICH Q1B provides specific guidance on light sources and exposure levels.[17][18][19][20]

-

Thermal Stress: Evaluates the solid-state stability of the API at elevated temperatures.[5]

Experimental Protocol: Forced Degradation Studies

Objective: To identify the potential degradation pathways and primary degradation products of 2-(4-styryl-phenyl)-ethylamine hydrochloride under various stress conditions.

Materials and Reagents:

-

API in solution (e.g., 1 mg/mL in a suitable solvent like water:acetonitrile 50:50) and as a solid powder.

-

Hydrochloric Acid (e.g., 0.1 M HCl)

-

Sodium Hydroxide (e.g., 0.1 M NaOH)

-

Hydrogen Peroxide (e.g., 3% H₂O₂)

-

Oven capable of maintaining 60-80°C.

-

ICH-compliant photostability chamber.

-

Validated HPLC/UPLC system, preferably with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS) for peak purity analysis and impurity identification.

Procedure:

-

Sample Preparation: Prepare a stock solution of the API. For each stress condition, create a test sample and a control sample (stored at ambient temperature, protected from light).

-

Acid Hydrolysis: Mix the API solution with 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 24 hours).[1] Neutralize the sample before analysis.

-

Base Hydrolysis: Mix the API solution with 0.1 M NaOH. Heat at 60 °C for a specified time.[1] Neutralize the sample before analysis.

-